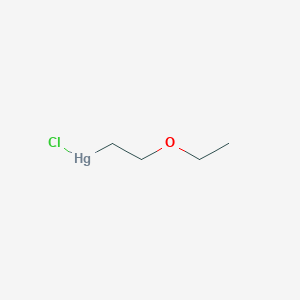
chloro(2-ethoxyethyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
chloro(2-ethoxyethyl)mercury is an organomercury compound with the molecular formula C₄H₉ClHgOThe compound is characterized by the presence of a mercury atom bonded to an ethoxyethyl group and a chloride ion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethylmercury chloride typically involves the reaction of ethoxyethanol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5OCH2CH2OH+HgCl2→C2H5OCH2CH2HgCl+HCl
Industrial Production Methods
Industrial production of 2-ethoxyethylmercury chloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions
chloro(2-ethoxyethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert it to elemental mercury or other mercury compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with thiols can produce thiolates .
科学的研究の応用
chloro(2-ethoxyethyl)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: Explored for potential therapeutic applications, although its toxicity limits its use.
作用機序
The mechanism of action of 2-ethoxyethylmercury chloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes and structural proteins, which are critical for cellular function .
類似化合物との比較
Similar Compounds
- Methylmercury chloride (CH₃HgCl)
- Ethylmercury chloride (C₂H₅HgCl)
- Phenylmercury chloride (C₆H₅HgCl)
Comparison
chloro(2-ethoxyethyl)mercury is unique due to its ethoxyethyl group, which imparts different chemical properties compared to other organomercury compounds. For example, methylmercury chloride is more volatile and has different biological effects. Ethylmercury chloride is similar but has a shorter alkyl chain, affecting its reactivity and toxicity. Phenylmercury chloride, with an aromatic ring, exhibits distinct chemical behavior and applications .
特性
CAS番号 |
124-01-6 |
|---|---|
分子式 |
C4H9ClHgO |
分子量 |
309.16 g/mol |
IUPAC名 |
chloro(2-ethoxyethyl)mercury |
InChI |
InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
InChIキー |
SKJHMLZNOHLSOK-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg]Cl |
正規SMILES |
CCOCC[Hg]Cl |
Key on ui other cas no. |
124-01-6 |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















